

PF-06842874: A Discontinued CDK4/6 Inhibitor for Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-06842874

Cat. No.: B10860381

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PF-06842874 is a small molecule, orally administered inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6) that was under development by Pfizer for the treatment of pulmonary arterial hypertension (PAH).^{[1][2][3][4]} The compound was granted Orphan Drug status for this indication in the United States.^{[1][2][5]} However, its development was discontinued during Phase 1 clinical trials.^{[1][6]}

Due to the early termination of its development, there is a significant lack of publicly available, in-depth technical information regarding the pharmacokinetics and pharmacodynamics of **PF-06842874**. The comprehensive quantitative data and detailed experimental protocols required for a full technical guide are not available in the public domain.

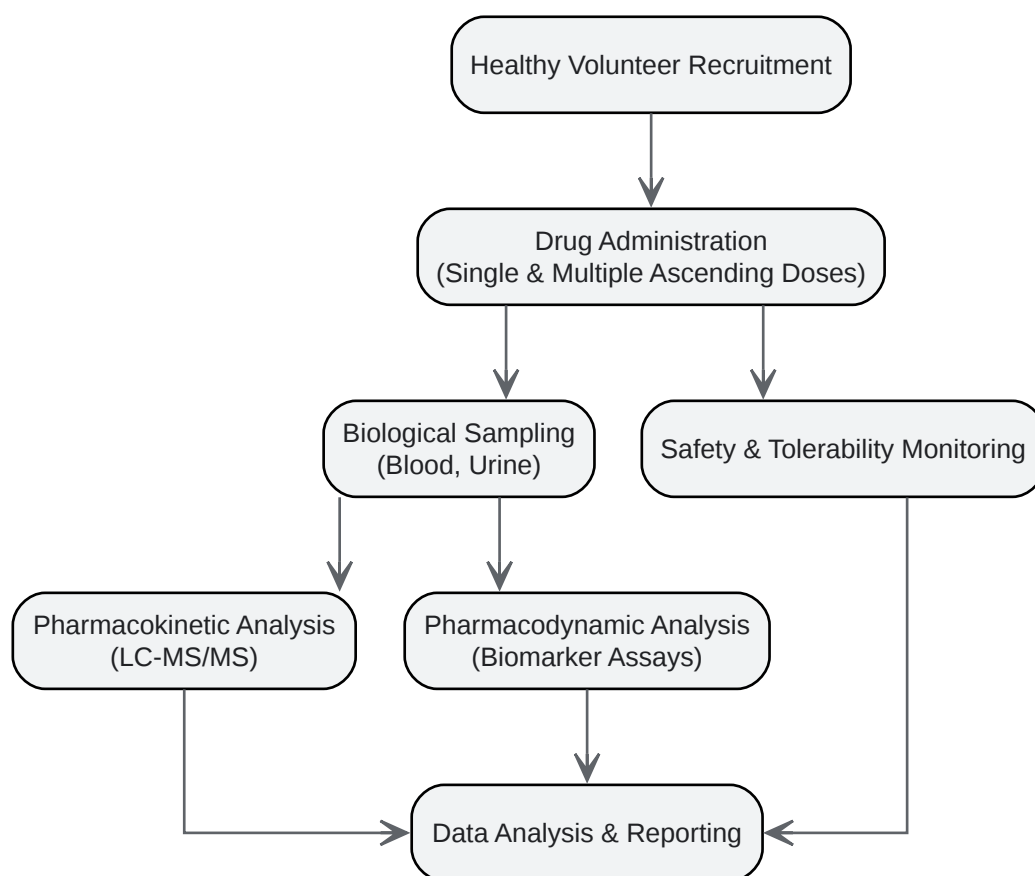
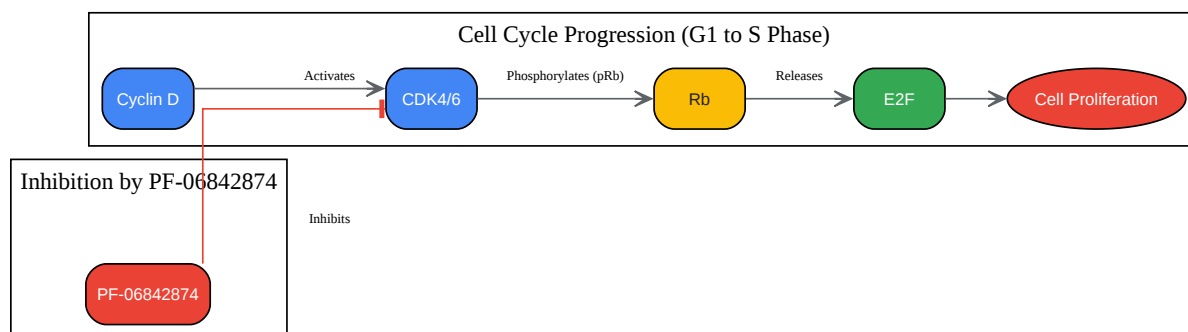
Limited Available Information:

Attribute	Information
Compound Name	PF-06842874
Class	Small Molecule
Mechanism of Action	Cyclin-dependent kinase 4 (CDK4) and 6 (CDK6) inhibitor[1][2][3][4]
Originator	Pfizer[1]
Indication	Pulmonary Arterial Hypertension[1][2][3][4]
Orphan Drug Status	Yes, for Pulmonary Arterial Hypertension in the USA[1][2][5]
Highest Development Phase	Phase 1 Clinical Trials[2][3][4]
Development Status	Discontinued[1][6]

Mechanism of Action: CDK4/6 Inhibition

As a CDK4/6 inhibitor, **PF-06842874** was designed to target the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a key regulator of the cell cycle. The binding of D-type cyclins to CDK4 and CDK6 initiates the phosphorylation of the Rb protein. This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 phase to the S phase of the cell cycle, thereby promoting cell proliferation. By inhibiting CDK4 and CDK6, **PF-06842874** would prevent the phosphorylation of Rb, leading to cell cycle arrest in the G1 phase. In the context of pulmonary arterial hypertension, this mechanism was likely intended to inhibit the proliferation of pulmonary artery smooth muscle cells, a key pathological feature of the disease.

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